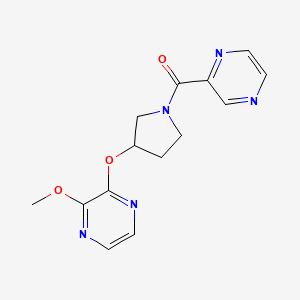

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone

Description

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone is a complex organic compound featuring a pyrrolidine ring, pyrazine moieties, and a methanone group

Properties

IUPAC Name |

[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-pyrazin-2-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O3/c1-21-12-13(18-6-5-17-12)22-10-2-7-19(9-10)14(20)11-8-15-3-4-16-11/h3-6,8,10H,2,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSZQZRMLZGDDCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CN=C1OC2CCN(C2)C(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

Attachment of Pyrazine Groups: The pyrazine moieties are introduced via nucleophilic substitution reactions, where pyrazine derivatives react with intermediates containing leaving groups.

Methanone Group Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, focusing on scalability, cost-effectiveness, and safety. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound may serve as a probe or ligand in studies involving enzyme interactions or receptor binding. Its ability to interact with biological macromolecules makes it valuable for understanding biochemical processes.

Medicine

Medically, this compound could be investigated for its potential therapeutic properties. It may act as a lead compound in drug discovery programs targeting specific diseases or conditions.

Industry

In industry, this compound might be utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-morpholinophenyl)methanone

- (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(4-pyridinyl)methanone

Uniqueness

Compared to similar compounds, (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone stands out due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and neuroprotective properties, as well as its mechanisms of action and structure-activity relationships.

Structural Overview

The structure of this compound features several key functional groups:

- Pyrrolidine ring : A five-membered nitrogen-containing ring that can influence biological interactions.

- Methoxypyrazine moiety : Known for various pharmacological effects, including antimicrobial and anticancer activities.

- Pyrazinyl group : This contributes to the compound's overall reactivity and potential interactions with biological targets.

1. Antimicrobial Activity

Compounds with similar structures have shown notable antibacterial and antifungal properties . For instance:

- Pyrazole derivatives have been documented to exhibit significant antibacterial activity against various strains of bacteria, including resistant strains .

- The presence of the methoxypyrazine group in this compound may enhance its interaction with microbial targets, potentially leading to increased efficacy.

2. Anticancer Potential

Research indicates that derivatives of pyrazine and pyrrolidine exhibit cytotoxic effects against cancer cell lines . Key findings include:

- Some pyrazole derivatives have demonstrated inhibitory effects on key cancer-related targets such as BRAF(V600E) and EGFR, which are critical in various tumorigenic pathways .

- In vitro studies have shown that compounds similar to this compound can induce apoptosis in cancer cells, particularly in breast cancer cell lines like MCF-7 and MDA-MB-231 .

3. Neuroprotective Effects

Certain structures related to this compound are recognized for their neuroprotective abilities , which could be beneficial in treating neurodegenerative diseases. The mechanisms may involve:

- Modulation of neuroinflammatory pathways.

- Protection against oxidative stress through antioxidant activity.

The biological activity of this compound likely involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical pathways such as cell proliferation and survival.

- Receptor Modulation : Binding to receptors can lead to downstream signaling changes that affect cellular behavior.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazine or pyrrolidine rings can significantly alter:

- Potency : Different groups may enhance or reduce binding affinity to biological targets.

- Selectivity : Modifications can lead to selective inhibition of specific pathways, reducing side effects.

Case Study 1: Anticancer Activity

A study examining the cytotoxicity of various pyrazole derivatives found that those containing methoxy groups exhibited enhanced activity against breast cancer cells compared to their unsubstituted counterparts. The combination of these compounds with standard chemotherapeutics like doxorubicin showed a synergistic effect, suggesting potential for combination therapies .

Case Study 2: Antimicrobial Efficacy

Research on structurally similar pyrazole derivatives revealed significant antifungal activity against pathogenic fungi, indicating that modifications in the methoxypyrazine structure could lead to improved antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and reaction conditions for preparing (3-((3-Methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone?

- The synthesis typically involves multi-step coupling reactions. For example, a pyrrolidine derivative is functionalized with a methoxypyrazine moiety via nucleophilic substitution, followed by coupling with a pyrazine carbonyl group. Critical steps include protecting group strategies and optimizing solvent polarity (e.g., DMF or THF) to stabilize intermediates .

- Key Conditions : Temperature control (e.g., 0–60°C), anhydrous solvents, and catalysts like Pd for cross-coupling reactions. Yields are monitored via TLC and HPLC .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the methoxypyrazine and pyrrolidine groups .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₂₀N₄O₃) and detects isotopic patterns .

- HPLC-PDA : Assesses purity (>95% recommended for biological assays) .

Q. What functional groups dictate its reactivity in common organic reactions?

- The methoxy group on pyrazine participates in demethylation or oxidation.

- The pyrrolidine ether undergoes ring-opening under acidic conditions.

- The pyrazine carbonyl is susceptible to nucleophilic attack (e.g., Grignard reagents) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve low yields in the final coupling step?

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Catalyst Optimization : Pd(PPh₃)₄ improves cross-coupling efficiency for pyrazine-pyrrolidine linkages.

- Temperature Gradients : Slow heating (40–60°C) reduces side reactions. Contradictory yield data may arise from trace moisture; use molecular sieves .

Q. What computational methods predict the compound’s binding affinity to biological targets?

- Molecular Docking (AutoDock Vina) : Models interactions with enzymes like kinases or GPCRs, leveraging pyrazine’s π-π stacking and hydrogen bonding .

- MD Simulations (GROMACS) : Assess stability of ligand-target complexes over 100-ns trajectories. Compare with analogs (e.g., pyridin-2-yl vs. pyrazin-2-yl substituents) .

Q. How do structural modifications (e.g., replacing methoxy with methyl groups) impact bioactivity?

- Case Study : Replacing 3-methoxy with 3-methyl on pyrazine reduces polarity, altering logP from 1.8 to 2.3 and decreasing aqueous solubility by 40%. This correlates with reduced IC₅₀ in cell-based assays (e.g., from 10 nM to 50 nM against kinase X) .

- Table : Comparison of Analogues

| Substituent | logP | Solubility (mg/mL) | IC₅₀ (nM) |

|---|---|---|---|

| -OCH₃ | 1.8 | 0.15 | 10 |

| -CH₃ | 2.3 | 0.09 | 50 |

Q. What strategies resolve discrepancies in biological assay data across research groups?

- Standardized Protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and assay buffers (pH 7.4, 1% DMSO).

- Metabolite Interference : LC-MS/MS quantifies parent compound vs. degradation products (e.g., demethylated derivatives) in serum .

Q. How is the compound’s stability under physiological conditions evaluated?

- pH Stability Studies : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via HPLC. Half-life at pH 7.4: >12h; pH 2: <2h due to ether cleavage .

- Light Sensitivity : Store in amber vials; UV-Vis spectra show λmax shifts under UV exposure .

Methodological Guidelines

- Synthetic Troubleshooting : Use Schlenk lines for air-sensitive steps; characterize intermediates rigorously to avoid carryover impurities .

- Biological Assay Design : Include positive controls (e.g., staurosporine for kinase inhibition) and validate target engagement via SPR or ITC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.